molecular formula C17H20BrN3OS B2563601 3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE CAS No. 1448132-86-2

3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

Cat. No.: B2563601
CAS No.: 1448132-86-2
M. Wt: 394.33
InChI Key: QDALSVUZSSJURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is a complex organic compound that features a bromophenyl group, a thiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a phenyl precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone.

    Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Amide Bond Formation: The final step involves coupling the bromophenyl, thiazole, and piperidine intermediates through an amide bond formation reaction using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the bromophenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions like reflux or microwave irradiation.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the bromophenyl group.

    Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.

Scientific Research Applications

3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Material Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3OS/c18-15-4-2-1-3-13(15)5-6-16(22)20-14-7-10-21(11-8-14)17-19-9-12-23-17/h1-4,9,12,14H,5-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDALSVUZSSJURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC=CC=C2Br)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.